1-(Benzofuran-7-yl)ethanone
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Overview
Description
1-(Benzofuran-7-yl)ethanone is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzofuran-7-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 7-hydroxybenzofuran with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .
Another method involves the cyclization of 2-hydroxyacetophenone with a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Benzofuran-7-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzofuran-7-carboxylic acid.
Reduction: 1-(Benzofuran-7-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Benzofuran-7-yl)ethanone and its derivatives involves multiple pathways:
Comparison with Similar Compounds
1-(Benzofuran-7-yl)ethanone can be compared with other benzofuran derivatives:
Similar Compounds: 1-(3-Methyl-1-benzofuran-2-yl)ethanone, 2-acetylbenzofuran, and benzofuran-2-carboxylic acid
Uniqueness: The unique structural features of this compound, such as the position of the ethanone group, contribute to its distinct chemical reactivity and biological activity. .
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-(1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C10H8O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-6H,1H3 |
InChI Key |
JYBKIRQDEMJQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OC=C2 |
Origin of Product |
United States |
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